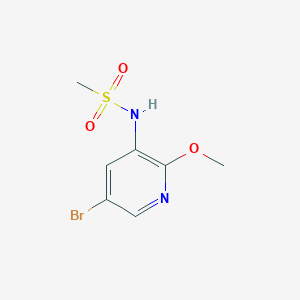

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

Übersicht

Beschreibung

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide is an organic compound with the molecular formula C7H9BrN2O3S and a molecular weight of 281.13 g/mol. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide typically involves the reaction of 5-bromo-2-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

Substitution Reactions

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions

This compound can be used in Suzuki cross-coupling reactions to form new carbon-carbon bonds. For example, it can be used as a starting material for the synthesis of compounds such as N-(5-(1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide and N-(5-(1,3-dihydroisobenzofuran-5-yl)-2-methoxypyridin-3-yl)methanesulfonamide .

A general procedure for Suzuki coupling involves :

-

Combining this compound with a boronic acid or boronic ester, a palladium catalyst, and a base in a solvent.

-

Heating the mixture under a nitrogen atmosphere to facilitate the reaction .

For example, the synthesis of N-(5-(1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide involves reacting N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide with 6-bromo-1H-indazole in the presence of potassium fluoride and tri-tert-butylphosphonium tetrafluoroborate .

Miyaura Borylation

The bromo group on this compound can be converted to a borate ester via Miyaura borylation . This involves reacting this compound with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

For example, reacting this compound with bis(pinacolato)diboron and potassium acetate in toluene at 90°C under nitrogen atmosphere yields N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide .

Oxidation and Reduction

This compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Other reactions

The compound can be used as a reactant in the synthesis of sulfonamide methoxypyridine derivatives .

Table 1: Examples of Chemical Reactions of this compound

| Reaction Type | Reactant/Reagent | Product |

|---|---|---|

| Suzuki Coupling | N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide, 6-bromo-1H-indazole | N-(5-(1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide |

| Suzuki Coupling | N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide, 5-bromo-1,3-dihydroisobenzofuran | N-(5-(1,3-dihydroisobenzofuran-5-yl)-2-methoxypyridin-3-yl)methanesulfonamide |

| Miyaura Borylation | Bis(pinacolato)diboron, potassium acetate | N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide |

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide has been identified as a potent inhibitor of certain enzymes involved in cancer progression. Its structural modifications enhance its biological activity, particularly against specific cancer cell lines. Key findings include:

- Enzyme Inhibition : The compound acts as an antagonist for dopamine D2 and D3 receptors, as well as serotonin-3 receptors, indicating potential applications in treating neurological disorders related to these neurotransmitter systems.

- Cancer Cell Growth Inhibition : Research has shown that derivatives of this compound can selectively inhibit tumor cell growth in vitro, suggesting a targeted approach to cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including regioselective substitutions on the pyridine ring to yield various analogs with modified biological profiles.

Synthesis Overview

A general procedure includes:

- Dissolving the compound in dry solvents.

- Adding reagents such as bis(pinacolato)diboron and potassium acetate.

- Heating the mixture under nitrogen atmosphere to facilitate reaction completion .

Notable Derivatives

Several derivatives have been synthesized to explore their pharmacological profiles:

| Compound Name | Structure | Notable Differences |

|---|---|---|

| This compound | Contains bromine substitution | Enhanced potency against specific cancer cell lines |

| N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide | Incorporates boron | Potentially improved solubility and bioavailability |

| N-(5-(4-chloro-3-cyanoquinolin-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide | Features quinoline moiety | Broader spectrum of biological activity |

Cancer Therapy

This compound has shown promise in targeting specific kinases involved in cancer cell proliferation and survival. Its derivatives are being explored for their ability to inhibit PI3K pathways critical for tumor growth .

Neurological Disorders

Due to its receptor antagonism properties, the compound may also be beneficial in treating conditions such as schizophrenia and depression by modulating dopaminergic and serotonergic systems.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

Wirkmechanismus

The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing its normal function.

Vergleich Mit ähnlichen Verbindungen

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide can be compared with other similar compounds, such as:

N-(5-bromo-2-methylpyridin-3-yl)methanesulfonamide: This compound has a similar structure but with a methyl group instead of a methoxy group.

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide: This compound includes additional fluorine atoms, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Biologische Aktivität

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 281.13 g/mol. Its structure features a pyridine ring substituted with a bromine atom and a methoxy group, which may influence its biological activity and pharmacological properties.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit various biological activities, particularly in the context of cancer treatment and neurological disorders. The following sections summarize key findings regarding its biological activity.

1. Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes critical in cancer progression. For instance, it has shown potential as an antagonist for dopamine D2 and D3 receptors, as well as serotonin-3 receptors, which are implicated in various neurological disorders.

2. Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell growth selectively, showing more pronounced effects on cancerous cells compared to normal cells. The compound's structural modifications, such as the bromine substitution on the pyridine ring, may enhance its potency against certain cancer cell lines.

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential.

Receptor Binding Studies

Studies have focused on the interactions of this compound with various biological targets:

- Phosphoinositide 3-Kinase Delta (PI3Kd) : This enzyme plays a significant role in cellular signaling pathways associated with cancer growth and inflammation. This compound interacts effectively with PI3Kd, suggesting a mechanism for its antitumor activity.

Structure-Activity Relationship (SAR)

A systematic investigation into the SAR has revealed that modifications to the pyridine ring can significantly alter the reactivity and properties of sulfonamide derivatives. For example, the introduction of different substituents can enhance selectivity and potency against specific targets.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and notable differences among compounds related to this compound:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Bromine substitution on pyridine | Enhanced potency against specific cancer cell lines |

| N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide | Incorporates boron | Potentially improved solubility and bioavailability |

| N-(5-(4-chloro-3-cyanoquinolin-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide | Features quinoline moiety | Broader spectrum of biological activity |

Eigenschaften

IUPAC Name |

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O3S/c1-13-7-6(10-14(2,11)12)3-5(8)4-9-7/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOAJGDCQMBZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733245 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083327-58-5 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.